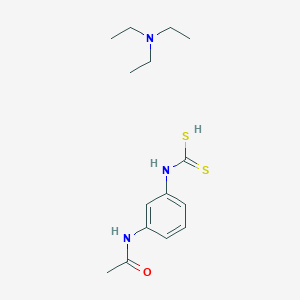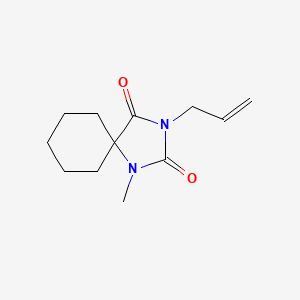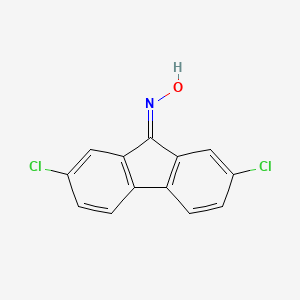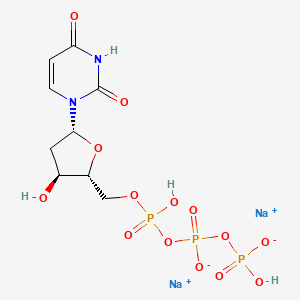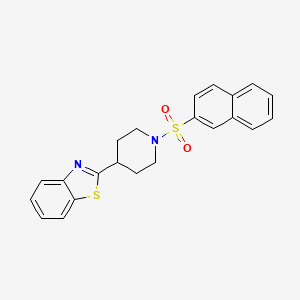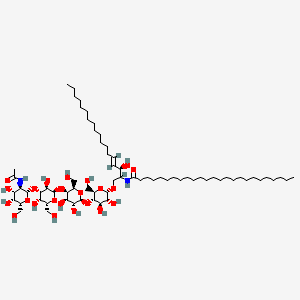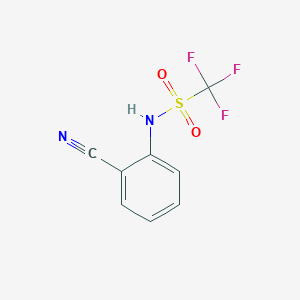![molecular formula C9H11N3S2 B13805258 N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea CAS No. 868591-22-4](/img/structure/B13805258.png)
N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, features a cyanoethyl group and a thienylmethyl group attached to the nitrogen atoms of the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- typically involves the reaction of thiourea with 2-cyanoethyl chloride and 2-thienylmethyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanoethyl and thienylmethyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, which lacks the cyanoethyl and thienylmethyl groups.
N-Methylthiourea: A derivative with a methyl group attached to the nitrogen atom.
N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- is unique due to the presence of both the cyanoethyl and thienylmethyl groups, which can impart distinct chemical and biological properties compared to other thiourea derivatives.
Properties
CAS No. |
868591-22-4 |
|---|---|
Molecular Formula |
C9H11N3S2 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-1-(thiophen-2-ylmethyl)thiourea |
InChI |
InChI=1S/C9H11N3S2/c10-4-2-5-12(9(11)13)7-8-3-1-6-14-8/h1,3,6H,2,5,7H2,(H2,11,13) |
InChI Key |
GNVZACZRPMWNQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN(CCC#N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


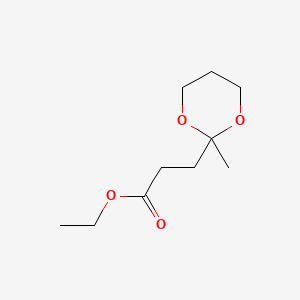
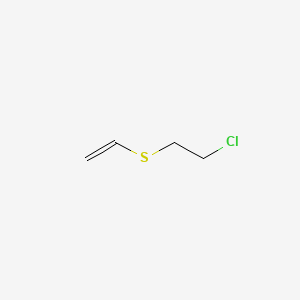
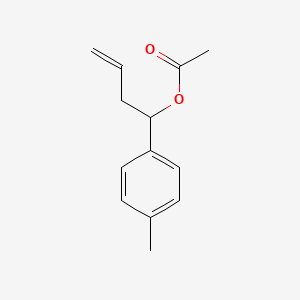
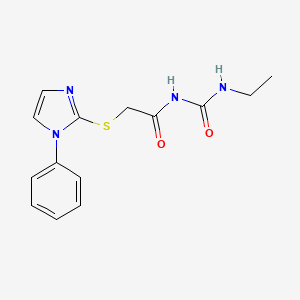
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)

